molecular formula C12H18N2O4S B14826252 N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14826252
M. Wt: 286.35 g/mol
InChI Key: HJRZMBQGHSDGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-6-isopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)acetamide
  • N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)benzamide
  • N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)carbamate

Uniqueness

N-(4-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-propan-2-yloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-8(2)17-12-7-10(18-9-4-5-9)6-11(13-12)14-19(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

HJRZMBQGHSDGMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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